

# Synthesis of 2-Oxa-8-azaspiro[4.5]decane: A Detailed Protocol

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## Compound of Interest

Compound Name: 2-Oxa-8-azaspiro[4.5]decane

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This document provides a comprehensive guide to the synthesis of **2-Oxa-8-azaspiro[4.5]decane**, a valuable spirocyclic scaffold for the development of novel therapeutics. The following application notes detail a multi-step synthetic route, commencing from commercially available starting materials and culminating in the target molecule. All quantitative data is presented in tabular format for clarity, and experimental protocols are described in detail.

## Synthetic Strategy Overview

The synthesis of **2-Oxa-8-azaspiro[4.5]decane** is accomplished through a three-stage process. The initial stage involves the synthesis of the key intermediate, 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate. This is followed by an intramolecular cyclization to form the spirocyclic core. The final stage is the deprotection of the amine to yield the desired product.



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Caption: Overall synthetic workflow for **2-Oxa-8-azaspiro[4.5]decane**.

# Stage 1: Synthesis of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate

The first stage focuses on the preparation of the diol precursor required for the subsequent cyclization. This is achieved via a Grignard reaction between N-Boc-4-piperidone and a suitable 3-hydroxypropyl Grignard reagent.

## Protocol 1: Grignard Reaction

Objective: To synthesize 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate.

Materials:

- N-Boc-4-piperidone
- 3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide (or a similar protected 3-hydroxypropyl Grignard reagent)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Tetrabutylammonium fluoride (TBAF) in THF

Procedure:

- A solution of N-Boc-4-piperidone in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- A solution of 3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide in THF is added dropwise to the cooled solution of N-Boc-4-piperidone.

- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
- The reaction is quenched by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- The resulting crude product (the silyl-protected diol) is dissolved in THF.
- A solution of TBAF in THF is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
- The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate.

## Stage 2: Intramolecular Cyclization to form the Spirocyclic Core

The second stage involves the formation of the **2-oxa-8-azaspiro[4.5]decane** ring system via an intramolecular Mitsunobu reaction.

## Protocol 2: Intramolecular Mitsunobu Reaction

Objective: To synthesize 1,1-dimethylethyl **2-oxa-8-azaspiro[4.5]decane-8-carboxylate**.

Materials:

- 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate
- Triphenylphosphine (PPh<sub>3</sub>)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous tetrahydrofuran (THF)

**Procedure:**

- To a stirred, cooled (0 °C) solution of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate and triphenylphosphine in anhydrous THF, a solution of DEAD (or DIAD) in THF is added dropwise.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours.
- The solvent is evaporated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., isohexane/EtOAc) to yield 1,1-dimethylethyl **2-oxa-8-azaspiro[4.5]decane-8**-carboxylate.

## Stage 3: Deprotection to Yield **2-Oxa-8-azaspiro[4.5]decane**

The final stage is the removal of the Boc protecting group to yield the free secondary amine.

### Protocol 3: N-Boc Deprotection

Objective: To synthesize **2-Oxa-8-azaspiro[4.5]decane**.

**Materials:**

- 1,1-dimethylethyl **2-oxa-8-azaspiro[4.5]decane-8**-carboxylate
- Methanolic hydrogen chloride (3M) or Trifluoroacetic acid (TFA)
- Methanol or Dichloromethane (DCM)
- Ion exchange resin (e.g., Amberlyst 26) or saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

**Procedure using Methanolic HCl:**

- Methanolic hydrogen chloride is added to a stirred, cooled (0 °C) solution of 1,1-dimethylethyl **2-oxa-8-azaspiro[4.5]decane**-8-carboxylate in methanol.[\[1\]](#)
- The mixture is stirred at room temperature for 24 hours.[\[1\]](#)
- The solvent is evaporated under reduced pressure.[\[1\]](#)
- The residue is dissolved in methanol and passed through an ion exchange resin, eluting with methanol.[\[1\]](#)
- The solvent is evaporated under reduced pressure, and the residue is dissolved in dichloromethane, dried (e.g., over Na<sub>2</sub>SO<sub>4</sub>), and the solvent is evaporated to give **2-Oxa-8-azaspiro[4.5]decane**.[\[1\]](#)

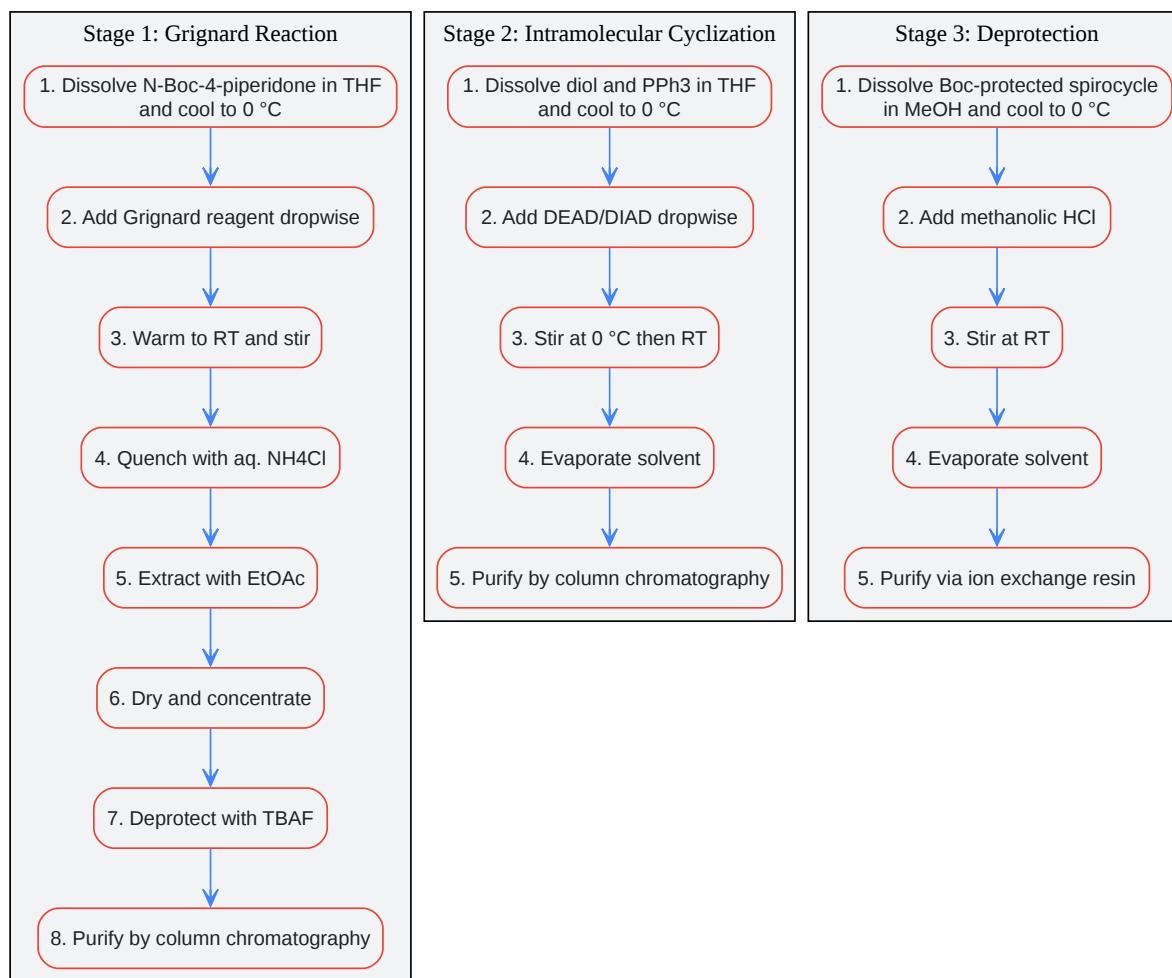
Alternative Procedure using TFA:

- Trifluoroacetic acid is added to a solution of 1,1-dimethylethyl **2-oxa-8-azaspiro[4.5]decane**-8-carboxylate in dichloromethane.
- The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
- The solvent and excess TFA are removed under reduced pressure.
- The residue is dissolved in dichloromethane and washed with saturated aqueous NaHCO<sub>3</sub> solution.
- The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated to yield **2-Oxa-8-azaspiro[4.5]decane**.

## Quantitative Data Summary

Step	Starting Material	Product	Reagents	Yield (%)
2. Intramolecular Cyclization	1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)pi- peridine-1-carboxylate	1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate	PPh <sub>3</sub> , DEAD (or DIAD)	~70%
3. Deprotection	1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate	2-Oxa-8-azaspiro[4.5]decane	Methanolic HCl	88%

## Experimental Workflow Diagram

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Caption: Step-by-step experimental workflow for the synthesis of **2-Oxa-8-azaspiro[4.5]decane**.

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## References

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